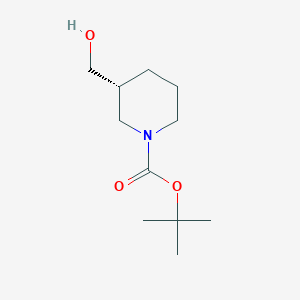

(R)-1-Boc-3-(Hydroxymethyl)Piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363894 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140695-85-8 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Boc-3-(hydroxymethyl)piperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-(hydroxymethyl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with a strategically placed hydroxymethyl group and a Boc-protected amine, makes it a valuable chiral building block for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of pharmaceutical research and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, a variance often attributed to residual solvents or minor impurities.[1][2][3] Its solubility profile is characterized by good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate, and slight solubility in water.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group imparts stability and facilitates its use in a wide range of chemical transformations by preventing the nucleophilicity of the piperidine nitrogen.

Data Summary Table

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO₃ | [3][4] |

| Molecular Weight | 215.29 g/mol | [3][4][5] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2][3] |

| Melting Point | 91-94 °C | [5] |

| Boiling Point | ~103-105 °C at 0.1 mmHg | [3] |

| Density | ~1.02 g/cm³ | [3] |

| Optical Rotation | -20° (c=2 in Methanol) | [5] |

| Solubility | Soluble in methanol, DMF, dichloromethane, ethyl acetate; slightly soluble in water. | [3][4][5] |

| Purity | Typically >95% | [2][3] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceutical development. While various synthetic routes have been developed, a common strategy involves the use of a chiral starting material or a chiral resolution step. Below is a representative, detailed experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a multi-step synthesis starting from a suitable chiral precursor.

Materials:

-

(R)-3-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Boc Protection of (R)-3-Hydroxypiperidine:

-

To a solution of (R)-3-hydroxypiperidine in dichloromethane, add an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-1-Boc-3-hydroxypiperidine.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure product.

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its chiral nature is often essential for the specific interactions with biological targets, leading to enhanced efficacy and reduced off-target effects.

This versatile building block is utilized in the synthesis of inhibitors for a range of enzymes and receptors, including:

-

Pim-1 kinase inhibitors: These are investigated for their potential in cancer therapy.

-

Vasopressin V1b receptor antagonists: These have potential applications in the treatment of depression and anxiety.

-

CXCR4 antagonists: These are being explored as anti-HIV agents.

-

CCR5 antagonists: Another class of anti-HIV agents.

-

Human GnRH receptor antagonists: Used in the treatment of hormone-dependent diseases.

The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

Visualizing Synthetic Utility

The following diagrams illustrate the logical workflow of utilizing this compound as a chiral building block in the synthesis of enzyme inhibitors.

Caption: Synthetic workflow for enzyme inhibitors.

The diagram above illustrates a generalized synthetic pathway where this compound is first synthesized and then undergoes further chemical modifications to be incorporated into a final drug candidate.

Caption: Key features and applications.

This diagram highlights the logical relationships between the key structural features of this compound and its applications in targeting various classes of therapeutic proteins. The defined stereochemistry is crucial for achieving specific interactions with the target, the hydroxymethyl group serves as a point for synthetic elaboration, and the Boc protecting group allows for controlled and selective chemical transformations.

References

- 1. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | High Purity Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]

- 4. This compound | High Purity Chemical Supplier in China | Specifications, Safety, Applications & Pricing [chemheterocycles.com]

- 5. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

An In-depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperidine

This technical guide provides a comprehensive overview of (R)-1-Boc-3-(hydroxymethyl)piperidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, physicochemical properties, synthesis, and applications as a key building block in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate, is a derivative of piperidine.[1][2] The molecule features a piperidine ring substituted at the 3-position with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group enhances the compound's stability and facilitates its use in various chemical reactions.[3] The chiral center at the 3-position is crucial for its application in the synthesis of stereospecific pharmaceuticals.

The molecular structure of this compound is illustrated in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | White crystals or colorless to light yellow liquid |

| Melting Point | 91°C to 94°C |

| Boiling Point | Approx. 103-105°C at 0.1 mmHg |

| Density | Approx. 1.0 - 1.1 g/cm³ |

| Optical Rotation | -20° (c=2 in Methanol) |

| Solubility | Soluble in common organic solvents (e.g., methanol, DMF, dichloromethane, ethyl acetate); slightly soluble in water.[4][5][6][7] |

| CAS Number | 140695-85-8 |

| InChI Key | OJCLHERKFHHUTB-SECBINFHSA-N |

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in drug discovery. A common synthetic route involves the Boc protection of the corresponding precursor, (R)-3-(hydroxymethyl)piperidine.

Representative Synthetic Protocol: Boc Protection

This protocol describes a general method for the N-Boc protection of a piperidine derivative, which is analogous to the synthesis of the title compound.

Materials:

-

(R)-3-(hydroxymethyl)piperidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of (R)-3-(hydroxymethyl)piperidine hydrochloride in DCM is cooled in an ice bath.

-

A base such as triethylamine or an aqueous solution of sodium carbonate is added to neutralize the hydrochloride salt.

-

Di-tert-butyl dicarbonate (Boc₂O), dissolved in DCM, is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

The logical workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include the singlet for the nine protons of the Boc group and multiplets for the protons on the piperidine ring and the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals are observed for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the piperidine ring and the hydroxymethyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present. Key peaks include a broad O-H stretch from the hydroxyl group, C-H stretching from the alkyl groups, and a strong C=O stretch from the carbamate of the Boc group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

A summary of representative spectroscopic data is provided in the table below.

| Technique | Key Data / Observations |

| ¹H NMR | (500 MHz, CDCl₃): δ ~1.45 (s, 9H, C(CH₃)₃), ~1.1-2.0 (m, 5H, piperidine ring protons), ~3.2-3.9 (m, 5H, CH₂O, NCH₂, NCH). |

| ¹³C NMR | (126 MHz, CDCl₃): δ ~28.7 (C(CH₃)₃), ~23-46 (piperidine ring carbons), ~55 (CH₂OH), ~79 (O-C(CH₃)₃), ~155 (C=O). |

| IR (film) | νₘₐₓ (cm⁻¹): ~3400 (O-H stretch), ~2970-2870 (C-H stretch), ~1690 (C=O stretch, carbamate). |

| HRMS | (ESI-TOF): m/z calculated for C₁₁H₂₁NO₃Na [M+Na]⁺, with the found value closely matching the theoretical mass. |

Applications in Drug Discovery and Development

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmaceuticals and natural products.[8][9] The chiral nature and functional groups of this compound make it a valuable building block for the synthesis of complex, biologically active molecules.[3]

Its applications include serving as a key intermediate in the synthesis of:

-

Pim-1 kinase inhibitors: These are being investigated for their potential in cancer therapy.[4]

-

Vasopressin V1b receptor antagonists: These have potential applications in treating stress-related disorders.[4]

-

CXCR4 antagonists: These are being explored as anti-HIV agents.[4]

-

Dipeptidyl peptidase-IV (DPP-4) inhibitors: These are used in the management of type 2 diabetes.

The hydroxymethyl group provides a handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks through techniques like etherification or esterification. The Boc protecting group can be easily removed under acidic conditions to reveal the secondary amine, which can then participate in further reactions such as amidation or reductive amination.

The role of this compound as a chiral building block in a drug discovery pathway is illustrated below.

Caption: Role of this compound in a synthetic pathway.

Conclusion

This compound is a versatile and valuable chiral building block for the pharmaceutical industry. Its well-defined structure and physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable intermediate for the development of novel therapeutics. The strategic incorporation of this piperidine derivative allows for the precise construction of complex molecules with specific stereochemistry, which is often critical for their biological activity and selectivity. This guide provides essential technical information to support researchers and drug development professionals in leveraging the potential of this important chemical entity.

References

- 1. H52559.03 [thermofisher.com]

- 2. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | High Purity Chemical Supplier in China | Specifications, Safety, Applications & Pricing [chemheterocycles.com]

- 6. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 7. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (R)-1-Boc-3-(hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (R)-1-Boc-3-(hydroxymethyl)piperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public quantitative solubility data, this document focuses on summarizing the existing qualitative information and presenting a detailed experimental protocol for determining precise solubility values.

Qualitative Solubility Profile

This compound exhibits a solubility profile characteristic of a molecule with both polar and non-polar functional groups. The presence of the hydroxyl and carbamate groups allows for hydrogen bonding, while the Boc group and the piperidine ring introduce lipophilic character.

Based on available data, the solubility of this compound can be summarized as follows:

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Aqueous | Water | Slightly Soluble[1][2][3][4] | The hydrophobic Boc group limits solubility in water[5]. |

| Alcohols | Methanol | Soluble[6] | The polar hydroxyl group of methanol can act as a hydrogen bond donor and acceptor. |

| Chlorinated | Dichloromethane, Chloroform | Soluble[5] | These solvents can interact with the lipophilic portions of the molecule. |

| Ethers | Ethyl Acetate | Soluble[5][7] | A moderately polar solvent capable of dissolving the compound. |

| Amides | Dimethylformamide (DMF) | Soluble[6] | A polar aprotic solvent that can effectively solvate the molecule. |

Note: The racemic mixture, (±)-1-Boc-3-(hydroxymethyl)piperidine, is also reported to be soluble in methanol and dimethylformamide (DMF)[6].

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the compound.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2-4 hours. This allows the undissolved solid to settle.

-

Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of dissolved this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the measured concentration from the analytical instrument and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. This compound | High Purity Chemical Supplier in China | Specifications, Safety, Applications & Pricing [chemheterocycles.com]

- 7. bioassaysys.com [bioassaysys.com]

Spectroscopic Profile of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-1-Boc-3-(hydroxymethyl)piperidine. This compound is of significant interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data below is presented for spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | H-6a |

| ~3.70 | m | 2H | -CH₂OH |

| ~3.35 | m | 2H | H-2a, H-6e |

| ~1.90 | m | 1H | H-3 |

| ~1.80 - 1.50 | m | 4H | H-4, H-5 |

| 1.46 | s | 9H | -C(CH₃)₃ |

| ~1.35 | m | 1H | H-2e |

Note: The chemical shifts and multiplicities are based on data for structurally similar compounds and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (Boc) |

| 79.3 | -C (CH₃)₃ |

| 62.8 | -C H₂OH |

| 56.9 | C-2 |

| 46.4 | C-6 |

| 31.0 | C-3 |

| 29.3 | C-4 |

| 28.7 | -C(C H₃)₃ |

| 23.6 | C-5 |

Note: The chemical shifts are based on data for structurally similar compounds and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3428 | Broad | O-H stretch (alcohol) |

| ~2971, 2872 | Strong | C-H stretch (alkane) |

| ~1692 | Strong | C=O stretch (carbamate) |

| ~1478 | Medium | C-H bend (alkane) |

| ~1366 | Medium | C-H rock (t-butyl) |

| ~1251 | Strong | C-N stretch (carbamate) |

| ~1169 | Strong | C-O stretch (carbamate) |

| ~1059 | Strong | C-O stretch (alcohol) |

Note: The absorption frequencies are based on data for structurally similar compounds and characteristic functional group regions.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 216.16 | [M+H]⁺ (Calculated: 216.16) |

| 238.14 | [M+Na]⁺ (Calculated: 238.14) |

| 160.11 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| 116.07 | [M+H - Boc]⁺ |

Note: The m/z values are predicted based on the molecular formula C₁₁H₂₁NO₃ and common fragmentation patterns for Boc-protected amines.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]

-

Dilute the stock solution with the same solvent containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[2][3] The formic acid aids in protonation.[2][3]

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂) Flow: 5 - 10 L/min

-

Drying Gas Temperature: 200 - 300 °C

-

Mass Range: m/z 50 - 500

-

Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation for structural analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

(R)-1-Boc-3-(hydroxymethyl)piperidine CAS number lookup

CAS Number: 140695-85-8

This technical guide provides an in-depth overview of (R)-1-Boc-3-(hydroxymethyl)piperidine, a chiral building block crucial for the synthesis of complex pharmaceutical agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate, is a stable, solid organic compound. Its Boc-protected nitrogen atom makes it an ideal intermediate for multi-step syntheses, preventing unwanted side reactions. The primary alcohol group provides a versatile handle for further chemical modifications.

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 140695-85-8 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 91°C to 94°C |

| Optical Rotation | -20° (c=2 in Methanol) |

| Solubility | Slightly soluble in water; Soluble in methanol, dimethylformamide (DMF), and other common organic solvents. |

| Purity (Typical) | ≥97% |

Synthesis and Experimental Protocols

The enantiomerically pure this compound is a valuable chiral intermediate. While various synthetic routes exist for piperidine derivatives, a common and logical pathway to this specific molecule involves the chemical reduction of its corresponding carboxylic acid precursor, (R)-1-Boc-nipecotic acid.

Representative Experimental Protocol: Reduction of (R)-1-Boc-nipecotic acid

This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol, a standard transformation in organic synthesis. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scales.

Objective: To synthesize this compound by reducing the carboxylic acid moiety of (R)-1-Boc-nipecotic acid.

Materials:

-

(R)-1-Boc-nipecotic acid (starting material)

-

Borane tetrahydrofuran complex (BH₃·THF) solution (1 M in THF) or other suitable reducing agent (e.g., LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and workup.

Procedure:

-

Preparation: A flame-dried round-bottom flask is charged with (R)-1-Boc-nipecotic acid and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is stirred until the starting material is fully dissolved and then cooled to 0°C using an ice bath.

-

Reduction: The borane-THF complex solution is added dropwise to the stirred solution of the carboxylic acid via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material).

-

Quenching: The reaction is carefully quenched by slowly adding methanol dropwise at 0°C to destroy any excess borane.

-

Workup: The solvent is removed under reduced pressure. The residue is then redissolved in ethyl acetate. The organic solution is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product as a white solid.

Applications in Drug Development

This compound serves as a critical chiral building block in the synthesis of a wide range of biologically active molecules. Its utility is primarily in introducing a substituted piperidine ring, a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates.

The racemic version, (±)-1-Boc-3-(hydroxymethyl)piperidine, is used as a reactant for the synthesis of various therapeutic agents, including:

-

Pim-1 kinase inhibitors

-

Vasopressin V1b receptor antagonists

-

CXCR4 antagonists as anti-HIV agents

-

Amide CCR5 antagonists

The enantiomerically pure (R)- and (S)- forms are particularly valuable for creating stereospecific drugs, where a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Visualization of Synthetic Utility

The following diagrams illustrate the role of this compound as a key intermediate in a synthetic workflow.

Stereochemistry of (R)-1-Boc-3-(hydroxymethyl)piperidine

An In-depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a defined stereocenter at the C3 position, makes it an essential synthon for creating complex molecular architectures with precise three-dimensional orientations. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen enhances stability and allows for controlled, sequential reactions, while the primary hydroxyl group serves as a versatile handle for further functionalization. This guide provides a detailed overview of the stereochemical aspects of this compound, including its synthesis, analytical characterization, and applications.

Physicochemical and Stereochemical Properties

The stereochemical integrity of this compound is paramount for its use in asymmetric synthesis. The (R) configuration dictates the spatial arrangement of substituents on the final drug candidate, which is often critical for target binding and pharmacological activity.

Table 1: Physicochemical and Optical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 140695-85-8 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 91-94 °C | [1][2] |

| Optical Rotation [α]D | -20° (c=2 in Methanol) | [1][2] |

| Optical Purity | >98.0% | |

Stereoselective Synthesis Strategies

Achieving high enantiomeric purity is the primary challenge in the synthesis of this compound. The main strategies involve utilizing a chiral starting material (chiral pool synthesis) or inducing stereoselectivity through an asymmetric reaction.

Synthesis from a Chiral Pool

A common and reliable method is to start from a readily available, enantiopure precursor such as (R)-nipecotic acid. The carboxylic acid functional group can be stereoselectively reduced to the primary alcohol.

Logical Synthesis Workflow

Caption: Synthetic workflow starting from the chiral pool material (R)-nipecotic acid.

Asymmetric Reduction

Another prevalent strategy is the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. This is often accomplished using chiral reducing agents or biocatalysis with ketoreductase (KRED) enzymes, which can provide high yields and excellent enantioselectivity.

Table 2: Comparison of Synthetic Approaches

| Method | Key Reagents/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | (R)-Nipecotic Acid, (Boc)₂O, NaBH₄ | ~70-85% (multi-step) | >99% (retains starting material purity) | |

| Asymmetric Reduction | N-Boc-3-piperidone, Chiral Borane Reagent | Variable | ~90% | [3] |

| Biocatalytic Reduction | N-Boc-3-piperidone, Ketoreductase (KRED) | >73% | >95% | |

Experimental Protocols

Protocol: Synthesis via Reduction of (R)-1-Boc-piperidine-3-carboxylic acid

This protocol describes the reduction of the carboxylic acid of commercially available (R)-1-Boc-nipecotic acid to the desired alcohol.

-

Activation: Dissolve (R)-1-Boc-nipecotic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

-

Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

-

Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in water at 0 °C.

-

Slowly add the mixed anhydride solution from step 3 to the NaBH₄ solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This method is crucial for verifying the stereochemical integrity of the final product. It is adapted from a validated method for separating the (R) and (S) enantiomers of 1-Boc-3-hydroxypiperidine.[2]

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: Chiralpak-IC3 (250 x 4.6 mm, 3 µm).[2]

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) containing 0.2% Trifluoroacetic acid (e.g., 95:5 v/v).[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Column Temperature: 30 °C.[2]

-

Injection Volume: 15 µL.[2]

-

Detection: UV at 210 nm.

-

-

Analysis: Inject the sample. The undesired (S)-isomer will have a different retention time from the desired (R)-isomer. Calculate the enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Visualization of Key Workflows

Analytical Workflow for Quality Control

This diagram outlines the process for verifying the chemical and stereochemical purity of a synthesized batch.

Caption: Workflow for the chiral purity analysis of the target compound.

Role in Drug Development Logic

This compound is not an active agent itself but a critical starting material. This diagram shows its logical position in the drug development pipeline.

Caption: The role of the chiral synthon in the drug discovery pipeline.

Conclusion

The stereochemistry of this compound is a critical design element in the synthesis of numerous pharmaceutical agents. Its preparation in high enantiomeric purity, typically achieved via chiral pool synthesis or asymmetric reduction, is essential for its utility. Robust analytical methods, particularly chiral HPLC, are required to validate its stereochemical integrity before it can be employed in the synthesis of complex, biologically active molecules. This guide provides the foundational data and protocols necessary for researchers to confidently utilize this important chiral building block.

References

- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

(R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide to Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of (R)-1-Boc-3-(hydroxymethyl)piperidine, a versatile chiral building block crucial in pharmaceutical research and development. Furthermore, this guide details its synthetic applications in the development of potent and selective inhibitors for key biological targets, including Pim-1 kinase, C-X-C chemokine receptor type 4 (CXCR4), and vasopressin V1b receptor. Experimental protocols and signaling pathway diagrams are provided to support researchers in their drug discovery endeavors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to inquire about bulk quantities.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Thermo Fisher Scientific | H52559 | >96.0% (Assay), >98.0% (Optical Purity) | 1 g, 5 g | $51.00 (1 g) |

| Pipzine Chemicals | - | >95% | Inquiry for pricing | Inquiry for pricing |

| Bouling Chemical Co., Limited | - | High Purity | 1 g (minimum order) | Inquiry for pricing |

| Sigma-Aldrich | 687278 ((R)-1-Boc-3-hydroxypiperidine) | 95% | 1 g | $88.50 |

| Chem-Impex | - ((S)-enantiomer) | ≥ 99% (GC) | 1 g, 5 g, 25 g, 100 g, 250 g | $18.53 (1 g) |

Note: Pricing and availability are subject to change. The listing of (R)-1-Boc-3-hydroxypiperidine and the (S)-enantiomer are included for comparative purposes.

Synthetic Applications and Experimental Protocols

This compound serves as a critical chiral starting material for the synthesis of a range of biologically active molecules. Its piperidine core is a common scaffold in many pharmaceutical agents, and the hydroxymethyl group provides a convenient handle for further chemical modifications. The Boc-protecting group ensures chemoselectivity in multi-step syntheses.

A key transformation of the hydroxymethyl group is its conversion to a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position, which is a common strategy in the synthesis of the inhibitors discussed below.

General Experimental Protocol: Mesylation of this compound

This protocol describes a general procedure for the activation of the hydroxyl group, a crucial first step in many synthetic routes.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-(piperidylmethyl) mesylate.

-

The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Synthesis of a Pim-1 Kinase Inhibitor Precursor

Pim-1 kinase is a serine/threonine kinase implicated in various cancers, making it an attractive target for drug development. The synthesis of Pim-1 inhibitors often involves the coupling of a piperidine moiety to a heterocyclic core. The following is a representative experimental protocol for a key nucleophilic substitution step.

Materials:

-

(R)-1-Boc-3-(piperidylmethyl) mesylate (prepared as described above)

-

Heterocyclic amine (e.g., a substituted aminopyrimidine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

Procedure:

-

To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add a solution of (R)-1-Boc-3-(piperidylmethyl) mesylate (1.1 eq) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.

Signaling Pathways and Logical Relationships

To provide a deeper context for the therapeutic relevance of targeting Pim-1, CXCR4, and the Vasopressin V1b receptor, the following diagrams, generated using the DOT language, illustrate their respective signaling pathways.

Pim-1 Kinase Signaling Pathway

The Pim-1 kinase is a downstream effector of the JAK/STAT pathway and plays a crucial role in cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein BAD.

Caption: Simplified Pim-1 signaling pathway.

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell migration, proliferation, and survival.

Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its stereodefined structure is crucial for the efficacy and selectivity of many drug candidates. This technical guide provides an in-depth overview of the primary synthetic routes to this key intermediate, focusing on the diverse starting materials, and offering detailed experimental protocols for key reactions.

Synthetic Strategies Overview

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. These include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the piperidine ring or the introduction of the stereocenter.

-

Biocatalysis: Leveraging enzymes for highly selective transformations.

-

Classical Resolution: Separating a racemic mixture of intermediates.

This guide will focus on the most prevalent and efficient methods documented in the scientific literature.

Synthetic Pathways from Common Starting Materials

Synthesis from (R)-Piperidine-3-carboxylic Acid (Nipecotic Acid)

A common and direct approach involves the protection and subsequent reduction of the carboxylic acid moiety of (R)-nipecotic acid. This method benefits from the commercial availability of the chiral starting material.

Workflow Diagram

Caption: Synthesis from (R)-Nipecotic Acid.

Experimental Protocol: N-Boc Protection and Reduction

-

N-Boc Protection:

-

Dissolve (R)-piperidine-3-carboxylic acid in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with a mild acid like citric acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid.

-

-

Carboxylic Acid Reduction:

-

Dissolve the N-Boc protected acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or a solution of lithium aluminum hydride (LiAlH₄).

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford pure this compound.

-

Synthesis from Pyridine-3-carbaldehyde

This route involves the asymmetric reduction of a pyridine derivative, followed by N-Boc protection and reduction of the formyl group. Asymmetric hydrogenation is a key step to establish the desired stereochemistry.

Workflow Diagram

Caption: Synthesis from Pyridine-3-carbaldehyde.

Experimental Protocol: Asymmetric Hydrogenation and Subsequent Steps

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve pyridine-3-carbaldehyde in a suitable solvent like methanol.

-

Add a rhodium precursor, such as [Rh(COD)Cl]₂, and a chiral phosphine ligand (e.g., a derivative of BINAP).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture and stir for an extended period until the reaction is complete.

-

After cooling and venting the reactor, concentrate the solvent to obtain the crude (R)-piperidine-3-carbaldehyde.

-

-

N-Boc Protection:

-

Follow a similar procedure as described in the synthesis from (R)-nipecotic acid, using the crude (R)-piperidine-3-carbaldehyde as the starting material.

-

-

Aldehyde Reduction:

-

Dissolve the (R)-1-Boc-3-formylpiperidine in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0°C and add sodium borohydride (NaBH₄) in portions.

-

Stir the reaction at 0°C for a short period and then at room temperature until completion.

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the product.

-

Purification can be achieved via column chromatography.

-

Biocatalytic Synthesis via Asymmetric Reduction of N-Boc-3-piperidone

This modern approach utilizes ketoreductase (KRED) enzymes to achieve high enantioselectivity in the reduction of a prochiral ketone. A cofactor regeneration system is typically required for efficiency.[1][2][3]

Workflow Diagram

Caption: Biocatalytic Synthesis Pathway.

Experimental Protocol: Whole-Cell Bioreduction

-

Preparation of the Biocatalyst:

-

Cultivate a recombinant E. coli strain overexpressing the desired ketoreductase and glucose dehydrogenase (GDH) in a suitable growth medium.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer). The resulting wet cells can be used directly.

-

-

Asymmetric Reduction Reaction:

-

In a reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).[2]

-

Add D-glucose (for cofactor regeneration), NADP⁺, and the N-Boc-3-piperidone substrate.[2]

-

Add the prepared wet cells (the biocatalyst).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-35°C) for several hours.[2] The pH may need to be controlled throughout the reaction.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase and concentrate it to obtain (R)-1-Boc-3-hydroxypiperidine. This intermediate can then be converted to the target hydroxymethyl derivative through standard organic transformations if necessary.

-

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of chiral N-Boc-3-hydroxypiperidine, a key precursor to the target molecule.

Table 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

| Enzyme Source | Substrate Conc. (g/L) | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

| Candida parapsilosis (CprCR) | 100 | Glucose | 97.8 | 99.8 (S) | [1] |

| Recombinant E. coli (KRED/GDH) | 100 | D-glucose | >99 | >99 (S) | [2] |

| Pichia pastoris SIT2014 | - | Glucose | 85.4 | >99 (S) | [4] |

Note: The enantiomer produced depends on the specific enzyme used. The data above is for the (S)-enantiomer. Enzymes selective for the (R)-enantiomer are also available.

Table 2: Chemical Synthesis of N-Boc-3-hydroxypiperidine

| Starting Material | Key Reagents | Yield (%) | Reference |

| 3-Hydroxypiperidine | (Boc)₂O, Na₂CO₃ | Quantitative | [5] |

| (R)-(+)-3-hydroxypiperidine HCl | (Boc)₂O, Et₃N | - | [5] |

| 3-Hydroxypyridine | NaBH₄, (Boc)₂O, Oppenauer Oxidation | 94 (for Boc-protected alcohol) | [6] |

Conclusion

The synthesis of this compound can be achieved through various strategic routes. The choice of the optimal pathway depends on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required enantiopurity. Direct approaches from chiral precursors like (R)-nipecotic acid are straightforward, while asymmetric catalytic and biocatalytic methods offer elegant solutions for creating the chiral center from prochiral substrates. For industrial applications, biocatalytic routes are increasingly favored due to their high selectivity, mild reaction conditions, and reduced environmental impact. Researchers and drug development professionals should carefully consider these factors when planning the synthesis of this important pharmaceutical intermediate.

References

- 1. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

Reactivity of the Hydroxymethyl Group in (R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a versatile primary hydroxyl group on the piperidine ring, which is protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This guide provides an in-depth overview of the reactivity of the hydroxymethyl group, including key transformations, detailed experimental protocols, and quantitative data to support synthetic planning and execution.

Core Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of this compound allows for a range of chemical transformations, primarily centered around oxidation to the corresponding aldehyde and carboxylic acid, conversion into a good leaving group for subsequent nucleophilic substitution, and direct displacement reactions such as the Mitsunobu reaction.

Key Chemical Transformations

Oxidation Reactions

The hydroxymethyl group can be selectively oxidized to either the aldehyde or the carboxylic acid depending on the choice of reagents and reaction conditions.

-

Oxidation to Aldehyde: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Common methods include Swern oxidation and Dess-Martin periodinane (DMP) oxidation. These methods are known for their high yields and compatibility with a wide range of functional groups.

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents can be used to convert the primary alcohol directly to a carboxylic acid.

Table 1: Summary of Oxidation Reactions

| Product | Reagents | Solvent | Temperature (°C) | Yield (%) |

| (R)-1-Boc-piperidine-3-carbaldehyde | Oxalyl chloride, DMSO, Et3N (Swern) | CH2Cl2 | -78 to rt | >90 (typical) |

| (R)-1-Boc-piperidine-3-carbaldehyde | Dess-Martin Periodinane | CH2Cl2 | rt | >90 (typical) |

| (R)-1-Boc-piperidine-3-carboxylic acid | Jones Reagent (CrO3/H2SO4) | Acetone | 0 to rt | Variable |

Experimental Protocol: Swern Oxidation to (R)-1-Boc-piperidine-3-carbaldehyde

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (CH2Cl2)

-

Argon or Nitrogen gas supply

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 equivalents) in anhydrous CH2Cl2 is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 is added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction, and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography.

Activation of the Hydroxyl Group

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Table 2: Activation of the Hydroxyl Group

| Leaving Group | Reagents | Base | Solvent | Temperature (°C) | Yield (%) |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et3N | CH2Cl2 | 0 to rt | High |

| Mesylate | Methanesulfonyl chloride (MsCl) | Et3N | CH2Cl2 | 0 to rt | High |

Experimental Protocol: Tosylation of this compound

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous dichloromethane (CH2Cl2)

-

4-Dimethylaminopyridine (DMAP) (catalytic)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 at 0 °C is added triethylamine (1.5 equivalents), p-toluenesulfonyl chloride (1.2 equivalents), and a catalytic amount of DMAP.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the layers are separated.

-

The aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tosylate, which can be purified by crystallization or column chromatography.

Nucleophilic Substitution Reactions

Once the hydroxyl group is activated, it can be displaced by a variety of nucleophiles to introduce new functionalities.

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group | Typical Conditions |

| Sodium azide (NaN3) | Azide | DMF, heat |

| Sodium cyanide (NaCN) | Nitrile | DMSO, heat |

| Lithium aluminum hydride (LiAlH4) | Methyl | THF, reflux |

| Organocuprates (R2CuLi) | Alkyl | THF, low temperature |

Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the alcohol to various functional groups, such as esters, ethers, and azides, with inversion of configuration if the carbon were a stereocenter (not applicable for this primary alcohol).

Table 4: Mitsunobu Reaction

| Nucleophile | Reagents | Product |

| Phthalimide | DIAD, PPh3 | N-(piperidin-3-ylmethyl)phthalimide derivative |

| Hydrazoic acid (HN3) | DIAD, PPh3 | Azidomethylpiperidine derivative |

| Carboxylic acids | DIAD, PPh3 | Ester |

Experimental Protocol: Mitsunobu Reaction with Phthalimide

Materials:

-

This compound

-

Phthalimide

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C is added DIAD (1.2 equivalents) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired N-substituted phthalimide derivative.

Conclusion

The hydroxymethyl group of this compound offers a reliable handle for a variety of chemical modifications. The protocols and data presented in this guide provide a solid foundation for the synthetic elaboration of this important chiral building block in the context of pharmaceutical research and development. The choice of reaction pathway will depend on the desired target molecule and the compatibility of other functional groups present in the synthetic intermediates.

Methodological & Application

Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine, a valuable chiral building block in medicinal chemistry. The primary method detailed is the reduction of the commercially available (R)-1-Boc-piperidine-3-carboxylic acid. Two common and effective reducing agents, Lithium Aluminum Hydride (LiAlH₄) and a Borane-Ammonia complex, are presented, allowing for flexibility based on laboratory resources and safety considerations.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its chiral nature and the presence of both a protected amine and a primary alcohol make it a versatile scaffold for the introduction of diverse functionalities. The protocols outlined below provide reliable methods for its preparation from (R)-1-Boc-piperidine-3-carboxylic acid, also known as N-Boc-(R)-nipecotic acid.

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent can significantly impact the reaction conditions, work-up procedure, and overall yield. The following table summarizes the key quantitative parameters for the two protocols described.

| Parameter | Method A: Lithium Aluminum Hydride | Method B: Borane-Ammonia Complex |

| Starting Material | (R)-1-Boc-piperidine-3-carboxylic acid | (R)-1-Boc-piperidine-3-carboxylic acid |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Ammonia (BH₃·NH₃) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Diethyl Ether (Et₂O) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Work-up | Fieser work-up (sequential addition of water, NaOH solution, and water) | Acid-base extraction |

| Purification | Column Chromatography | Column Chromatography |

| Reported Yield | High (typically >90%) | Good to High (typically 80-95%) |

Experimental Protocols

Method A: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of (R)-1-Boc-piperidine-3-carboxylic acid using the powerful reducing agent, Lithium Aluminum Hydride.

Materials:

-

(R)-1-Boc-piperidine-3-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (x mL), followed by 15% aqueous NaOH (x mL), and then deionized water (3x mL), where 'x' is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Isolation: Stir the mixture for 15 minutes, then add anhydrous sodium sulfate to ensure complete drying. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.

Method B: Reduction using Borane-Ammonia Complex

This protocol utilizes a milder and more selective reducing agent, a borane-ammonia complex, often generated in situ or used as a stable solid. This method can be advantageous when other sensitive functional groups are present.

Materials:

-

(R)-1-Boc-piperidine-3-carboxylic acid

-

Borane-Ammonia complex (BH₃·NH₃)

-

Titanium (IV) chloride (TiCl₄) (optional catalyst)

-

Anhydrous Diethyl Ether (Et₂O)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition (Optional): If using a catalyst, add a solution of TiCl₄ in dichloromethane (e.g., 0.15 equivalents) dropwise to the reaction mixture.

-

Addition of Reducing Agent: Slowly add solid borane-ammonia complex (2.0 equivalents) portion-wise to the stirred solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and wash with 1 M NaOH, followed by brine.

-

Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel with a suitable eluent system to yield the final product, this compound.

Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification process.

Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the protection of the amine in (R)-nipecotic acid using a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to a hydroxymethyl group.

Overall Synthetic Scheme

The synthetic pathway involves a two-step process starting from commercially available (R)-nipecotic acid.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid

This step involves the protection of the secondary amine of (R)-nipecotic acid with a di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Experimental Protocol

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, pH sensor, and two dropping funnels, dissolve (R)-nipecotic acid (1 equivalent) in a mixture of ethanol and water.

-

Reagent Addition: Cool the solution to 10-15°C. Slowly and simultaneously add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) from one dropping funnel and a 25% aqueous sodium hydroxide solution (1.1 equivalents) from the other. Maintain the pH of the reaction mixture between 11.8 and 12.2 during the addition, which should take approximately 1 hour.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, acidify the mixture to a pH of 3-4 using a 10% citric acid solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid as a crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Value |

| Starting Material | (R)-Nipecotic acid |

| Key Reagents | Di-tert-butyl dicarbonate, Sodium hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | 10-15°C |

| Typical Yield | ~92% |

| Purity | >95% |

Step 2: Synthesis of this compound

This step involves the reduction of the carboxylic acid group of (R)-1-Boc-piperidine-3-carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex. Borane reagents are effective for the selective reduction of carboxylic acids.[2]

Experimental Protocol

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃-THF) in THF (typically 1.5-2.0 equivalents) dropwise to the stirred solution.